molecular formula C7H11N3 B10847396 rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

Cat. No.: B10847396
M. Wt: 137.18 g/mol
InChI Key: LMFNLINKCDGRTE-NTSWFWBYSA-N
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Description

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is a compound that features a cyclopropyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine typically involves the construction of the cyclopropyl and imidazole moieties followed by their coupling. . The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce cyclopropylamines .

Scientific Research Applications

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine is unique due to its specific combination of a cyclopropyl group and an imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

[(1R,2R)-2-(1H-imidazol-5-yl)cyclopropyl]methanamine

InChI

InChI=1S/C7H11N3/c8-2-5-1-6(5)7-3-9-4-10-7/h3-6H,1-2,8H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

LMFNLINKCDGRTE-NTSWFWBYSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C2=CN=CN2)CN

Canonical SMILES

C1C(C1C2=CN=CN2)CN

Origin of Product

United States

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